molecular formula C6H3BrCl2N2O B13124526 2-Bromo-1-(4,6-dichloropyrimidin-5-yl)ethanone

2-Bromo-1-(4,6-dichloropyrimidin-5-yl)ethanone

Cat. No.: B13124526
M. Wt: 269.91 g/mol
InChI Key: WAHKETRYVGPFDD-UHFFFAOYSA-N
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Description

2-Bromo-1-(4,6-dichloropyrimidin-5-yl)ethanone is an organic compound that belongs to the class of pyrimidines It is characterized by the presence of bromine and chlorine atoms attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4,6-dichloropyrimidin-5-yl)ethanone typically involves the bromination of 1-(4,6-dichloropyrimidin-5-yl)ethanone. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistency and high yield .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4,6-dichloropyrimidin-5-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

2-Bromo-1-(4,6-dichloropyrimidin-5-yl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4,6-dichloropyrimidin-5-yl)ethanone involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichloropyrimidin-5-yl)ethanone
  • 2-Bromo-1-(pyrimidin-4-yl)ethanone hydrobromide

Uniqueness

2-Bromo-1-(4,6-dichloropyrimidin-5-yl)ethanone is unique due to the presence of both bromine and chlorine atoms on the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H3BrCl2N2O

Molecular Weight

269.91 g/mol

IUPAC Name

2-bromo-1-(4,6-dichloropyrimidin-5-yl)ethanone

InChI

InChI=1S/C6H3BrCl2N2O/c7-1-3(12)4-5(8)10-2-11-6(4)9/h2H,1H2

InChI Key

WAHKETRYVGPFDD-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)Cl)C(=O)CBr)Cl

Origin of Product

United States

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